3-(Piperidin-1-ylcarbonyl)thien-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Piperidin-1-ylcarbonyl)thien-2-ylamine, also known as 3-thienylcarbonylpiperidine, is an organic compound belonging to the family of piperidine derivatives. It is a colorless solid with a molecular weight of 178.24 g/mol. 3-thienylcarbonylpiperidine is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds such as thienopyridines, pyrido[3,2-d]pyrimidines, and pyridopyrimidines.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a pivotal role in drug development due to their structural versatility and biological activity. Researchers explore the synthesis of substituted piperidines as potential drug candidates3-(Piperidin-1-ylcarbonyl)thien-2-ylamine can serve as a building block for designing novel pharmaceuticals with improved efficacy and reduced side effects .
Spiro Compounds
Spiropiperidines, characterized by a spiro-fused piperidine ring, have gained attention in medicinal chemistry. These compounds exhibit diverse biological activities, including antiviral, antibacterial, and antitumor effects. Researchers investigate the synthesis of spiro derivatives, and 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine could contribute to this field .
Condensed Piperidines
Condensed piperidines, formed by linking two or more piperidine rings, offer unique structural features. These compounds find applications in drug discovery, particularly as ligands for receptors and enzymes3-(Piperidin-1-ylcarbonyl)thien-2-ylamine may participate in the synthesis of condensed piperidine-based molecules .
Piperidinones
Piperidinones, which contain a carbonyl group within the piperidine ring, exhibit diverse biological properties. Researchers explore their synthesis for drug development3-(Piperidin-1-ylcarbonyl)thien-2-ylamine could serve as a precursor for piperidinone-based compounds with potential therapeutic applications .
Multicomponent Reactions
Multicomponent reactions (MCRs) allow efficient synthesis of complex molecules. Researchers use MCRs to construct piperidine-containing scaffolds3-(Piperidin-1-ylcarbonyl)thien-2-ylamine might participate in MCRs, leading to diverse chemical libraries for drug screening .
Biological Evaluation
Biological evaluation of piperidine-containing compounds involves assessing their interactions with biological targets. Researchers study the pharmacological activity, toxicity, and selectivity of these molecules3-(Piperidin-1-ylcarbonyl)thien-2-ylamine warrants investigation to understand its potential as a drug candidate .
properties
IUPAC Name |
(2-aminothiophen-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-9-8(4-7-14-9)10(13)12-5-2-1-3-6-12/h4,7H,1-3,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCQHFDULCKXQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(SC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390958 |
Source
|
Record name | (2-Aminothiophen-3-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylcarbonyl)thien-2-ylamine | |
CAS RN |
590351-58-9 |
Source
|
Record name | (2-Aminothiophen-3-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.